molecular formula C₁₅H₁₅BrN₄O₂ B1156218 Lumiflavin N3-Ethyl Bromide

Lumiflavin N3-Ethyl Bromide

Cat. No.: B1156218
M. Wt: 363.21
Attention: For research use only. Not for human or veterinary use.
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Description

Lumiflavin N3-Ethyl Bromide is a synthetic derivative of lumiflavin, a riboflavin (vitamin B2) photodegradation product characterized by the loss of the ribityl chain. The N3-ethyl bromide modification introduces an ethyl group and a bromide moiety at the N3 position of the isoalloxazine ring. This structural alteration aims to enhance its biological activity, particularly in modulating drug resistance in cancer cells, as seen in related lumiflavin derivatives .

Properties

Molecular Formula

C₁₅H₁₅BrN₄O₂

Molecular Weight

363.21

Synonyms

3-(2-Bromoethyl)-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Substituent/Bromide Role Biological Role λmax (nm) / Spectral Features
This compound C₁₇H₂₀BrN₄O₂ N3-ethyl bromide (covalent) Chemosensitizer (inferred) ~450–470 (predicted shift)
Protonated Lumiflavin (O2+) C₁₃H₁₃N₄O₂⁺ O2+ protonation Photochemical probe 420–500 (vibronic bands)
Ethidium Bromide C₂₁H₂₀BrN₃ Bromide counterion DNA intercalation 520 (fluorescence when bound)
2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide C₁₂H₁₃BrN₂S Bromide counterion Crystal engineering N/A (ionic lattice focus)

Research Implications

  • Drug Design : The ethyl bromide group in this compound may improve bioavailability and target engagement compared to protonated or metalated flavins.
  • Photodynamic Therapy : Spectral shifts induced by substitution could optimize light absorption for therapeutic applications.

Q & A

Q. What validated methods are recommended for synthesizing Lumiflavin N3-Ethyl Bromide, and how can purity be ensured during the process?

  • Methodological Answer : Synthesis typically involves alkylation of lumiflavin using ethyl bromide under controlled anhydrous conditions. To ensure purity:
  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection, referencing retention times against known standards .
  • Purify via column chromatography using silica gel, followed by recrystallization in non-polar solvents.
    Purity validation should include mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • Primary Techniques :
  • ¹H/¹³C NMR : Identify ethyl group integration and bromine-induced deshielding effects .
  • UV-Vis Spectroscopy : Confirm flavin’s π-π* transitions (e.g., peaks near 445 nm) .
  • Resolving Discrepancies :
  • Cross-validate with high-resolution MS (HRMS) to rule out isotopic interference.
  • Compare experimental data with computational simulations (e.g., density functional theory for NMR chemical shifts) .
  • Consult peer-reviewed literature for benchmark spectral profiles .

Advanced Research Questions

Q. How can researchers design experiments to investigate electron transfer mechanisms involving this compound in enzymatic reactions?

  • Methodological Answer :
  • Experimental Design :
  • Use stopped-flow spectrophotometry to monitor transient intermediates during redox cycles .
  • Employ electrochemical methods (e.g., cyclic voltammetry) to measure redox potentials under physiological pH conditions.
  • Incorporate isotopic labeling (e.g., ¹⁵N) in flavin moieties to track electron pathways via NMR .
  • Controls : Include wild-type flavoproteins and site-directed mutants to isolate the compound’s role .

Q. What strategies are recommended for reconciling contradictory findings in the biological activity of this compound across different in vitro models?

  • Methodological Answer :
  • Data Triangulation :
  • Validate assays using orthogonal methods (e.g., fluorescence-based activity assays vs. enzymatic kinetic studies) .
  • Standardize experimental conditions (e.g., buffer composition, temperature) to minimize variability .
  • Statistical Analysis :
  • Apply multivariate regression to identify confounding variables (e.g., cell line-specific metabolism) .
  • Perform meta-analyses of published data to identify trends or methodological biases .

Q. How should researchers address discrepancies in computational modeling predictions versus experimental data for this compound’s reactivity?

  • Methodological Answer :
  • Model Refinement :
  • Adjust basis sets in quantum mechanical calculations (e.g., B3LYP/6-311+G(d,p)) to better approximate bromine’s electron-withdrawing effects .
  • Incorporate solvent effects explicitly using molecular dynamics simulations .
  • Experimental Validation :
  • Compare predicted reaction barriers with kinetic data from temperature-dependent studies .

Data Management and Validation

Q. What protocols ensure reproducibility when documenting the synthesis and analysis of this compound?

  • Methodological Answer :
  • Documentation Standards :
  • Record reaction parameters (e.g., stoichiometry, solvent purity) in electronic lab notebooks with version control .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Quality Control :
  • Use certified reference materials (CRMs) for instrument calibration .
  • Share raw data (e.g., NMR FIDs, chromatograms) in supplementary materials for peer review .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in photochemical studies?

  • Methodological Answer :
  • Hazard Mitigation :
  • Use amber glassware or light-blocking filters to prevent unintended photodegradation .
  • Employ fume hoods for weighing and synthesis due to bromine’s volatility .
  • Emergency Protocols :
  • In case of exposure, rinse affected areas with water and seek medical evaluation for bromide toxicity .

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